molecular formula C20H32ClNO4 B1683816 Vernakalant hydrochloride CAS No. 748810-28-8

Vernakalant hydrochloride

Cat. No. B1683816
CAS RN: 748810-28-8
M. Wt: 385.9 g/mol
InChI Key: JMHYCBFEEFHTMK-IIUXMCBISA-N
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Description

Vernakalant is an antiarrhythmic medication used to treat patients with atrial fibrillation . It was developed by Cardiome Pharma as an antiarrhythmic drug intended for rapid conversion of atrial fibrillation to sinus rhythm . It acts as an atypical class III antiarrhythmic drug that potentiates its effect in higher heart rates .


Synthesis Analysis

The synthesis of Vernakalant involves adding (1R,2R) -2- (3, 4-dimethoxyphenethyloxy) cyclohexylamine and tetrahydrofuran into a single-mouth bottle, stirring until the tetrahydrofuran is completely dissolved, adding potassium carbonate, dropwise adding ® -2- (2- (4-nitrophenyl) ethyl) ethylene oxide, slowly heating to reflux, controlling the system temperature to be 60-70 ℃, reacting for 15h .


Molecular Structure Analysis

The molecular structure of Vernakalant is C20H31NO4 .


Chemical Reactions Analysis

Vernakalant’s actions appear to be directed at relatively atrial-selective potassium currents, which result in lengthening of the atrial action potential and prolongation of the atrial action potential plateau, while not significantly affecting the Q-T interval or the ventricular effective refractory period .

Scientific Research Applications

Termination of Atrial Fibrillation

Vernakalant hydrochloride is being evaluated for the termination of atrial fibrillation (AF). It differs from other antiarrhythmics as it achieves action potential interference through the blockade of sodium and potassium currents . In clinical trials, a significant number of patients converted to normal sinus rhythm after receiving vernakalant .

Atrial-Selective Antiarrhythmic Agent

Vernakalant’s actions appear to be directed at relatively atrial-selective potassium currents, which result in lengthening of the atrial action potential and prolongation of the atrial action potential plateau . This does not significantly affect the Q-T interval or the ventricular effective refractory period .

Reduction of Proarrhythmic Effects

Unlike other agents approved by the FDA for the treatment of AF, vernakalant eliminates the proarrhythmic effects . This makes it a safer option for patients with atrial fibrillation.

Rapid Conversion of AF to Normal Sinus Rhythm

For patients with atrial fibrillation continuing for 3–72 hours, the median time to conversion was between 8 and 14 minutes, with 79% of those who converted remaining in sinus rhythm at 24 hours . This shows the effectiveness of vernakalant in rapidly converting AF to normal sinus rhythm.

Treatment of Acute-Onset Atrial Fibrillation

Vernakalant has been found to be effective in the cardioversion of acute-onset atrial fibrillation . It has a good safety profile and is well-tolerated by patients .

Use in Specific Clinical States

Vernakalant is a good choice when AF is manifested postoperatively or exists with ischemic heart disease and valvular states . This makes it a versatile drug for the treatment of various forms of atrial fibrillation.

Blockade of Multiple Ion Channels

Vernakalant is a multiple ion channel blocker that exerts in vivo anti-fibrillatory (anti-arrhythmic) efficacy . It achieves this via atrial-selective Kv1.5 blockage as well as potential- and rate-dependent Nav1.5 blockade .

Use in Patient-Specific hiPSC-Based Atrial Cellular and Tissue Models

Vernakalant has been used in patient-specific hiPSC-based atrial cellular and tissue models of the SQTS . This provides examples on how this type of modeling can shed light on the pathogenesis and pharmacological treatment of inherited atrial arrhythmias .

Safety And Hazards

Vernakalant is generally considered safe, but there are concerns of adverse events stemming from its diverse pharmacology . Some common unwanted effects include hypotension, ventricular arrhythmias, bradycardia, atrial flutter, dysgeusia, paraesthesia, dizziness, and nausea .

properties

IUPAC Name

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHYCBFEEFHTMK-IIUXMCBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976007
Record name 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vernakalant hydrochloride

CAS RN

748810-28-8, 605683-48-5
Record name Vernakalant hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748810-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 748810-28-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VERNAKALANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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